REACTION_SMILES
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[BH3:18].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:15][S:16][CH3:17].[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[NH:9][C:8](=[O:12])[CH2:7][C:6]2([CH3:13])[CH3:14]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:10]([cH:11]1)[NH:9][CH2:8][CH2:7][C:6]2([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(=O)Nc2cc(N)ccc21
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Name
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Type
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product
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Smiles
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CC1(C)CCNc2cc(N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |